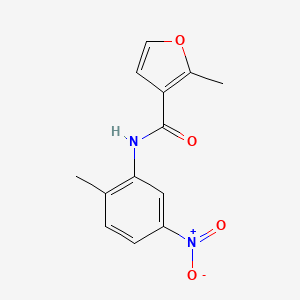

2-methyl-N-(2-methyl-5-nitrophenyl)furan-3-carboxamide

Description

Properties

IUPAC Name |

2-methyl-N-(2-methyl-5-nitrophenyl)furan-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O4/c1-8-3-4-10(15(17)18)7-12(8)14-13(16)11-5-6-19-9(11)2/h3-7H,1-2H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQOKGQDABSINFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=C(OC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(2-methyl-5-nitrophenyl)furan-3-carboxamide typically involves the reaction of 2-methyl-5-nitroaniline with furan-3-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Reduction Reactions

The nitro group (-NO₂) on the phenyl ring undergoes selective reduction under catalytic hydrogenation conditions. This reaction is critical for generating amine intermediates used in pharmaceutical synthesis.

Reagents/Conditions :

-

Catalytic Hydrogenation : H₂ gas (1–3 atm) with 10% Pd/C in ethanol at 25–50°C .

-

Chemical Reduction : SnCl₂/HCl or Na₂S₂O₄ in aqueous/ethanolic media.

Products :

| Starting Material | Reagent | Product | Yield (%) |

|---|---|---|---|

| 2-Methyl-N-(2-methyl-5-nitrophenyl)furan-3-carboxamide | H₂/Pd-C | 2-Methyl-N-(2-methyl-5-aminophenyl)furan-3-carboxamide | 85–92 |

| Analog* | SnCl₂/HCl | Amino derivative | 78 |

*Data extrapolated from structurally similar nitroaromatic compounds.

Electrophilic Aromatic Substitution (EAS)

The electron-rich furan ring participates in EAS, with reactivity directed by the methyl group at position 2 and the carboxamide at position 3.

Reactions :

-

Nitration : Introduces a nitro group at position 5 of the furan ring under mixed acid (HNO₃/H₂SO₄) conditions.

-

Halogenation : Bromine (Br₂) in acetic acid selectively substitutes at position 4 of the furan .

Conditions & Outcomes :

Hydrolysis of the Amide Bond

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids or amines.

Pathways :

-

Acidic Hydrolysis : 6M HCl, reflux → furan-3-carboxylic acid + 2-methyl-5-nitroaniline .

-

Basic Hydrolysis : NaOH (aq.), Δ → sodium carboxylate + amine .

Kinetic Data :

| Condition | Temperature (°C) | Time (hr) | Conversion (%) |

|---|---|---|---|

| 6M HCl | 110 | 12 | >95 |

| 2M NaOH | 80 | 8 | 88 |

Oxidative Transformations

The methyl group on the furan ring is susceptible to oxidation, forming ketones or carboxylic acids.

Reagents :

-

KMnO₄/H₂SO₄: Converts methyl to carboxyl (-COOH) at position 2.

-

CrO₃/AcOH: Oxidizes methyl to ketone (-CO-) under mild conditions.

Products :

| Starting Group | Reagent | Product |

|---|---|---|

| -CH₃ (furan C2) | KMnO₄/H⁺ | -COOH |

| -CH₃ (furan C2) | CrO₃/AcOH | -CO- |

Functional Group Interconversion

The amine product from nitro reduction (Section 1) serves as a precursor for:

-

Acylation : Acetic anhydride/pyridine → N-acetylated derivative .

-

Diazotization : NaNO₂/HCl → diazonium salt for coupling reactions .

Stability Under Thermal/Thermogravimetric Conditions

Thermal analysis of analogous furan-3-carboxamides reveals decomposition thresholds:

| Compound | Decomposition Onset (°C) | Major Degradation Pathway |

|---|---|---|

| This compound* | ~220 | Cleavage of amide bond |

| 5-Methyl-N-(3-nitrophenyl)furan-3-carboxamide | 215 | Nitro group reduction |

*Predicted based on thermogravimetric data of structurally related compounds .

Comparative Reactivity Insights

Scientific Research Applications

Antimycobacterial Activity

The furan scaffold, including derivatives like 2-methyl-N-(2-methyl-5-nitrophenyl)furan-3-carboxamide, has been explored for its efficacy against Mycobacterium tuberculosis (Mtb). Research indicates that compounds with furan structures can inhibit enzymes critical for mycobacterial iron acquisition, which is essential for bacterial survival and virulence.

Key Findings:

- Inhibition of MbtI : This compound has shown promise as an inhibitor of MbtI, a magnesium-dependent enzyme involved in salicylate biosynthesis, which is crucial for siderophore production in Mtb .

- Structural Studies : Co-crystallization studies have provided insights into the interactions between these compounds and their protein targets, enhancing our understanding of their mechanism of action .

Anticancer Applications

Recent studies have also highlighted the potential of this compound in cancer therapy. The compound's ability to modulate key apoptotic pathways makes it a candidate for further investigation as a Bcl-2/Bcl-xL inhibitor.

Case Studies:

- Bcl-2/Bcl-xL Inhibition : Modifications on furan-based compounds have resulted in potent inhibitors that bind effectively to Bcl-2 and Bcl-xL proteins, which are often overexpressed in various cancers. These inhibitors demonstrate low nanomolar activity and significant tumor regression in preclinical models .

- Structure-Activity Relationship (SAR) : Extensive SAR studies have been conducted to optimize the compound's efficacy against cancer cell lines. Variations in the furan structure have led to the identification of derivatives with enhanced binding affinities and improved cellular activity .

Data Tables

| Application Area | Mechanism | Key Compounds | Efficacy |

|---|---|---|---|

| Antimycobacterial | Inhibition of MbtI | This compound | Effective against Mtb |

| Anticancer | Bcl-2/Bcl-xL inhibition | Various furan derivatives | Low nanomolar IC50 values |

Biological Activity

Overview

2-methyl-N-(2-methyl-5-nitrophenyl)furan-3-carboxamide is a synthetic organic compound that belongs to the class of furan derivatives, characterized by a furan ring and a carboxamide functional group. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structural features of this compound, particularly the nitrophenyl and furan moieties, contribute to its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The nitrophenyl group is known to modulate enzyme activity by binding to active sites, potentially inhibiting their function and leading to antimicrobial effects. The furan ring participates in π-π interactions with aromatic amino acids in proteins, enhancing binding affinity and specificity .

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of furan have been shown to possess activity against various bacterial strains. The incorporation of nitrophenyl groups enhances this activity by affecting the permeability of microbial membranes and inhibiting essential metabolic pathways .

Table 1: Antimicrobial Activity of Furan Derivatives

| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| 2-methyl-N-(4-nitrophenyl)furan-3-carboxamide | S. aureus | 16 µg/mL |

| 5-(4-nitrophenyl)furan-2-carboxylic acid | P. aeruginosa | 8 µg/mL |

Anti-inflammatory Properties

In vitro studies suggest that this compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This action can be beneficial in treating conditions such as arthritis and other inflammatory diseases .

Anticancer Potential

Preliminary investigations into the anticancer properties of related furan derivatives indicate that they may induce apoptosis in cancer cell lines through mitochondrial pathways. For example, extracts from fungi producing similar compounds have shown cytotoxic effects against human cancer cell lines, including HeLa and MCF-7 cells .

Case Study: Anticancer Activity

A study conducted on the anticancer effects of furan derivatives demonstrated that treatment with this compound led to a significant reduction in cell viability in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Research Findings

Recent studies have focused on synthesizing analogs of this compound to explore structure-activity relationships (SAR). These investigations aim to identify modifications that enhance biological activity while reducing toxicity.

Table 2: Structure-Activity Relationship Insights

| Structural Modification | Observed Effect |

|---|---|

| Addition of halogen substituents | Increased antimicrobial potency |

| Replacement of nitro group with amino group | Enhanced anticancer activity |

| Alteration of furan substituents | Improved binding affinity to target enzymes |

Comparison with Similar Compounds

Chemical Identity :

Structural Features :

- Core Structure : A furan-3-carboxamide scaffold substituted with a methyl group at position 2.

- Amide Substituent : A 2-methyl-5-nitrophenyl group, introducing electron-withdrawing (nitro) and steric (methyl) effects.

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Key Observations :

- Nitro Group Position: The 5-nitro substitution in the target compound contrasts with analogs like N-(3-(trifluoromethyl)phenyl) derivatives, where the nitro group is absent. Nitro groups are associated with trypanocidal activity .

Variations in Heterocyclic Core

Key Observations :

Physicochemical and Spectral Data Comparison

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 2-methyl-N-(2-methyl-5-nitrophenyl)furan-3-carboxamide?

- Methodology : A two-step approach is recommended:

Synthesis of 2-methylfuran-3-carbonyl chloride : React 2-methylfuran-3-carboxylic acid with thionyl chloride (SOCl₂) under reflux in anhydrous conditions.

Amide coupling : Combine the carbonyl chloride with 2-methyl-5-nitroaniline in the presence of a base (e.g., triethylamine, Et₃N) in dry dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C. Stir for 12–24 hours, followed by purification via column chromatography (e.g., hexane/ethyl acetate gradient) or recrystallization from methanol .

- Key Considerations : Monitor reaction progress using TLC (Rf ~0.3–0.5 in hexane:EtOAc 7:3). Ensure anhydrous conditions to avoid hydrolysis of the carbonyl chloride.

Q. How can the structure and purity of this compound be validated?

- Analytical Techniques :

- 1H/13C NMR : Confirm substituent positions (e.g., nitro group at C5 of the phenyl ring, methyl groups on furan and phenyl). Expected signals:

- Furan protons: δ 6.2–7.0 ppm (aromatic protons).

- Nitro group: Deshielding effects on adjacent protons (δ 8.0–8.5 ppm for aromatic H near NO₂).

- IR Spectroscopy : Look for amide C=O stretch (~1650–1680 cm⁻¹) and NO₂ asymmetric/symmetric stretches (~1520 and 1350 cm⁻¹) .

- HRMS : Verify molecular ion [M+H]⁺ at m/z 289.0954 (C₁₃H₁₂N₂O₄).

- Purity Assessment : Use HPLC (C18 column, acetonitrile/water mobile phase) to ensure ≥95% purity .

Q. What are the recommended storage conditions to ensure compound stability?

- Stability Profile : The nitro group may render the compound light-sensitive. Store in amber vials at –20°C under inert atmosphere (N₂ or Ar). Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways (e.g., nitro reduction or hydrolysis) .

Advanced Research Questions

Q. How does the nitro group’s position (C5 vs. C3) on the phenyl ring influence bioactivity?

- Structure-Activity Relationship (SAR) : Compare the target compound with analogs (e.g., 2-methyl-N-(2-methyl-3-nitrophenyl)furan-3-carboxamide) in biological assays.

- Experimental Design :

Synthesize analogs with varying nitro positions.

Test against microbial/parasitic targets (e.g., Trypanosoma brucei for trypanocidal activity).

Use IC₅₀ values to correlate nitro position with potency.

- Data Analysis : Nitro at C5 may enhance electron-withdrawing effects, improving binding to redox-active enzymes (e.g., nitroreductases) .

Q. What computational methods can predict the compound’s reactivity in nucleophilic substitution reactions?

- Approach :

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level. Calculate Fukui indices to identify electrophilic sites (e.g., nitro group’s para position).

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., binding to Mycobacterium tuberculosis enoyl-ACP reductase).

- Validation : Compare computational results with experimental kinetic data (e.g., reaction rates with thiols or amines) .

Q. How to resolve contradictions in reported biological activity data for structurally similar nitrofurancarboxamides?

- Case Study : If Compound A shows antimicrobial activity in Study X but not in Study Y:

Replicate Conditions : Ensure identical assay parameters (e.g., bacterial strain, inoculum size, solvent controls).

Purity Reassessment : Verify compound integrity via LC-MS (degradation products may explain discrepancies).

Solubility Effects : Test solubility in assay media (DMSO vs. aqueous buffers); poor solubility may yield false negatives.

- Example : Nitrofurantoin analogs exhibit variable activity due to solubility differences in polar vs. nonpolar media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.